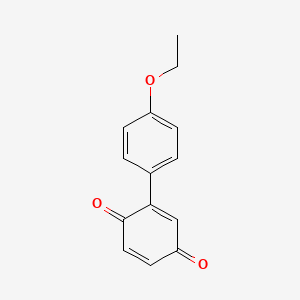

p-Benzoquinone, (p-ethoxyphenyl)-

Übersicht

Beschreibung

p-Benzoquinone, also known as para-benzoquinone or p-BQ, is a quinone derivative that is a significant metabolite of benzene, a well-known environmental carcinogen. It is characterized by its ability to form adducts with DNA bases, which are recognized and excised by specific human DNA repair activities . p-Benzoquinone and its derivatives are involved in a variety of chemical reactions and have been studied for their potential applications in molecular recognition and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of p-benzoquinone derivatives can be achieved through various methods. For instance, derivatives such as 2,5-bis(thiophene) and 2,5-bis(ethylenedioxy-thiophene) (EDOT) derivatives of 3,6-diethoxy-1,4-benzoquinone were prepared using Stille coupling, which is a palladium-catalyzed cross-coupling reaction . Another synthesis approach involves the condensation of hydroquinone compounds with phytol followed by hydrolysis to produce specific benzoquinone derivatives . These synthetic routes allow for the introduction of various functional groups, which can significantly alter the properties and reactivity of the benzoquinone core.

Molecular Structure Analysis

The molecular structure of p-benzoquinone derivatives can vary significantly depending on the substituents attached to the quinone ring. For example, the thiophene derivatives of benzoquinone exhibit a planar conformation due to conjugation and nonbonded S···O interactions, while EDOT derivatives show a twisted conformation due to steric hindrance . The presence of substituents can also influence the electronic properties of the quinone, as seen in the case of perezone derivatives, where electron-donor and electron-acceptor groups affect the reduction potentials and the hydrogen bonding within the molecule .

Chemical Reactions Analysis

p-Benzoquinone is reactive and can participate in various chemical reactions. It can form charge-transfer complexes with other molecules, as demonstrated with a large bisphenol A derivative, indicating its potential in molecular recognition applications . Additionally, p-benzoquinone can undergo oligomerization in the presence of mineral acids to form complex dibenzofuran derivatives, as well as other high molecular weight compounds . The reactivity of p-benzoquinone with DNA bases to form adducts is of particular interest in toxicology and environmental health studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-benzoquinone derivatives are influenced by their molecular structure. The planarity or non-planarity of the molecule can affect its absorption spectra, as seen in the differences between para and meta thiophene isomers . The presence of different substituents can also modify the reduction potentials and the ability to form hydrogen bonds, which are important factors in the electrochemical behavior of these compounds . The reactivity of p-benzoquinone with glutathione and its cytotoxic effects in isolated rat hepatocytes highlight its biological significance and potential for inducing oxidative stress .

Wissenschaftliche Forschungsanwendungen

1. Dual-Signaling Chemodosimeter

The compound serves as a dual-signaling chemodosimeter for hypochlorous acid, as demonstrated by Zhang et al. (2011). They found that the oxidation of a p-methoxyphenol derivative by HClO induces an intramolecular charge transfer, leading to detectable colorimetric and fluorescent changes in aqueous solutions (Zhang et al., 2011).

2. Toxicological Significance

Porubek et al. (1986) explored quinone imines, a class of biological reactive intermediates, highlighting the toxicological importance of 4-(ethoxyphenyl)-p-benzoquinone imine as a potential reactive intermediate formed during metabolism of analgesic phenacetin (Porubek et al., 1986).

3. Electrochemical Membrane Applications

A study by Zaky and Chaplin (2014) delved into the removal mechanisms of various phenols, including p-benzoquinone, using a porous Ti4O7 reactive electrochemical membrane. They observed that p-benzoquinone removal was primarily due to reaction with electrochemically formed hydroxyl radicals (Zaky & Chaplin, 2014).

4. DNA Oligodeoxyribonucleotides Research

Chenna and Singer (1995) conducted large-scale synthesis of p-benzoquinone-2'-deoxycytidine and p-benzoquinone-2'-deoxyadenosine adducts. They explored the incorporation of these adducts into DNA oligodeoxyribonucleotides, which has implications in understanding the biochemical properties of these modified DNA structures (Chenna & Singer, 1995).

5. Biopolymerization Catalysts

In 2003, Daodong Zhang and G. Jin reported the synthesis of binuclear 2,5-disubstituted Amino-p-benzoquinone-nickel(II) complexes, which show high activities for ethylene polymerization without cocatalysts, leading to the production of high-molecular-weight polyethylene (Zhang & Jin, 2003).

6. Electrophilic Arylation Catalysts

Jean‐Ho Chu et al. (2009) described an efficient synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate. p-Benzoquinone played an important role as a ligand and co-oxidant in the catalytic reaction, indicating its utility in fine chemical synthesis (Jean‐Ho Chu et al., 2009).

Wirkmechanismus

Target of Action

It is known that quinones, a class of compounds to which p-benzoquinone belongs, interact with various biological molecules, including proteins and dna .

Mode of Action

It is known that quinones can undergo redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and damage to cellular components .

Biochemical Pathways

Quinone imines, a class of compounds related to p-Benzoquinone, (p-ethoxyphenyl)-, have been found to be reactive intermediates in the metabolism of certain drugs . These intermediates can interact with various biochemical pathways, potentially leading to toxicological effects .

Pharmacokinetics

The molecular weight of p-benzoquinone is 1080948 , which may influence its pharmacokinetic properties.

Result of Action

Quinones and related compounds are known to cause oxidative stress and damage to cellular components .

Safety and Hazards

Zukünftige Richtungen

The satisfactory stability and low cost of synthesizing Cu/TS-1 give this method considerable potential for further industrialization . The absorption spectra of arylated p-benzoquinone derivatives have been assessed from optimized structures with the help of time-dependent density functional theory . Designed compounds show strong absorption bands as compared to the reference molecule with chloroform solvent and IEFPCM model .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAFVPYNCBNXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211833 | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6276-62-6 | |

| Record name | (p-Ethoxyphenyl)-p-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC727414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Quinone, p-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzoquinone, (p-ethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-ETHOXYPHENYL)-P-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5G8740Y8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)